![molecular formula C17H25BrN2O2 B12441965 1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine CAS No. 887587-06-6](/img/structure/B12441965.png)
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol . This compound is a piperidine derivative, which is often used as an intermediate in the synthesis of various pharmaceuticals and research chemicals .
Méthodes De Préparation
The synthesis of 1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine typically involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 4-bromoaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents.
Industrial Applications: It is employed in the production of fine chemicals and other specialized compounds.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromo-phenylamino)-piperidine: Another piperidine derivative with similar applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Propriétés
Numéro CAS |
887587-06-6 |
|---|---|
Formule moléculaire |
C17H25BrN2O2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
tert-butyl 3-[(4-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Clé InChI |
XFCAEYKWEOVRFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)
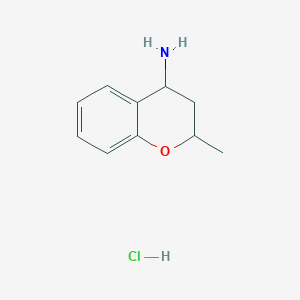
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)
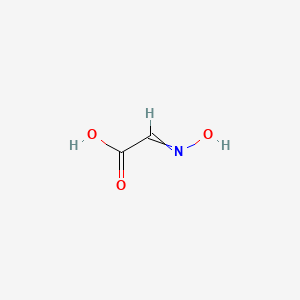
![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
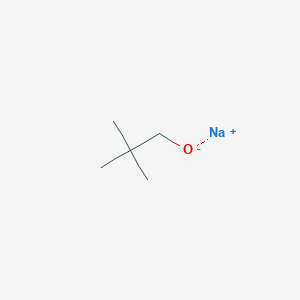
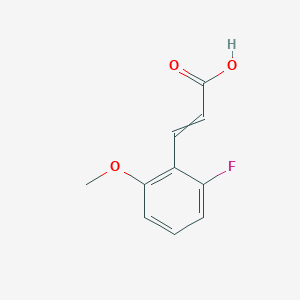
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
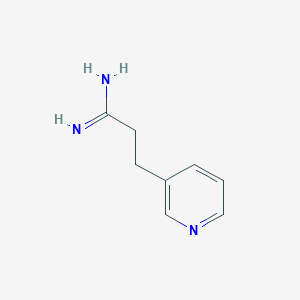
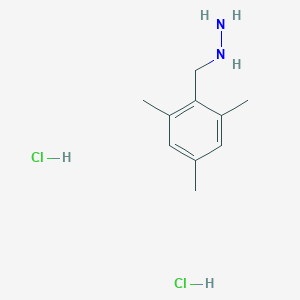
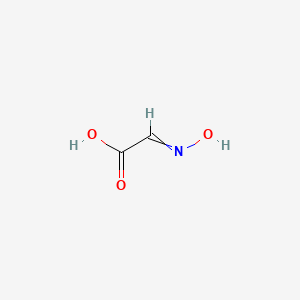
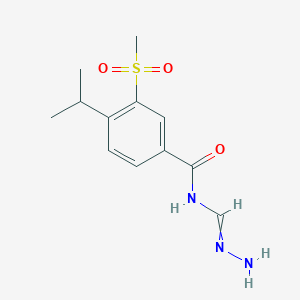
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
